molecular formula C14H9F2N3O2 B12992434 1-(Difluoromethyl)-3-(isoquinolin-1-yl)-1H-pyrazole-4-carboxylic acid

1-(Difluoromethyl)-3-(isoquinolin-1-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B12992434
M. Wt: 289.24 g/mol
InChI Key: AQQPAWOCLGXBKO-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-(isoquinolin-1-yl)-1H-pyrazole-4-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a difluoromethyl group and an isoquinoline moiety, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

The synthesis of 1-(Difluoromethyl)-3-(isoquinolin-1-yl)-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of isoquinoline derivatives with pyrazole intermediates under specific conditions. The reaction typically requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency .

Chemical Reactions Analysis

1-(Difluoromethyl)-3-(isoquinolin-1-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-3-(isoquinolin-1-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluoromethyl group and isoquinoline moiety play crucial roles in determining the compound’s binding affinity and specificity .

Comparison with Similar Compounds

When compared to similar compounds, 1-(Difluoromethyl)-3-(isoquinolin-1-yl)-1H-pyrazole-4-carboxylic acid stands out due to its unique combination of functional groups and structural features. Similar compounds include:

The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its potential for various scientific applications .

Properties

Molecular Formula

C14H9F2N3O2

Molecular Weight

289.24 g/mol

IUPAC Name

1-(difluoromethyl)-3-isoquinolin-1-ylpyrazole-4-carboxylic acid

InChI

InChI=1S/C14H9F2N3O2/c15-14(16)19-7-10(13(20)21)12(18-19)11-9-4-2-1-3-8(9)5-6-17-11/h1-7,14H,(H,20,21)

InChI Key

AQQPAWOCLGXBKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C3=NN(C=C3C(=O)O)C(F)F

Origin of Product

United States

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